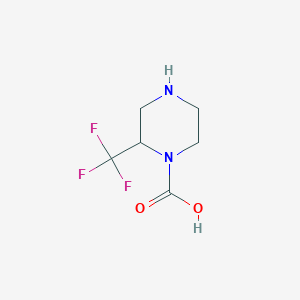
8-Acetylquinoxaline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetylquinoxaline-5-carbaldehyde is a nitrogen-containing heterocyclic compound with the chemical formula C11H8N2O2. It is a derivative of quinoxaline, which is known for its diverse pharmacological activities and industrial applications . This compound is characterized by the presence of both an acetyl group and a carbaldehyde group attached to the quinoxaline ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetylquinoxaline-5-carbaldehyde typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method includes the reaction of o-phenylenediamine with acetylacetone under acidic conditions to form the quinoxaline ring, followed by oxidation to introduce the carbaldehyde group .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Acetylquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Quinoxaline-5-carboxylic acid.
Reduction: 8-Acetylquinoxaline-5-methanol.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
8-Acetylquinoxaline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Acetylquinoxaline-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It also interacts with cellular pathways involved in oxidative stress and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its broad spectrum of biological activities.
8-Hydroxyquinoline: Another quinoxaline derivative with significant antimicrobial and anticancer properties.
Quinazoline: A structural isomer with distinct pharmacological activities.
Uniqueness: 8-Acetylquinoxaline-5-carbaldehyde is unique due to the presence of both acetyl and carbaldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
89334-33-8 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
8-acetylquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c1-7(15)9-3-2-8(6-14)10-11(9)13-5-4-12-10/h2-6H,1H3 |
InChI Key |
VLNUZGDHGRKNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)C=O)N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


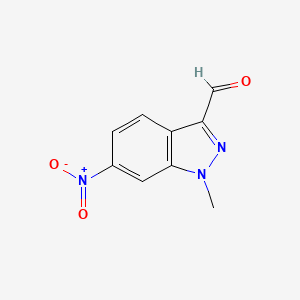
![1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11899560.png)

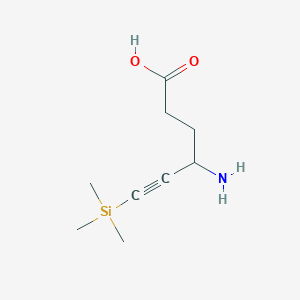
![4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)



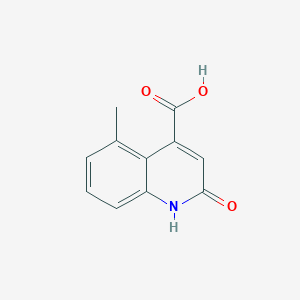
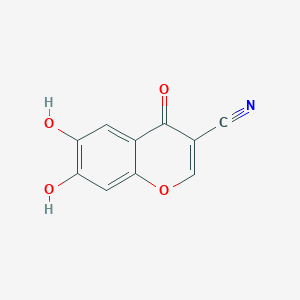
![6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899608.png)

